5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
Description
Properties
IUPAC Name |
5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFUGMMBXGBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a patented method for analogous spiro compounds (e.g., 4-oxa-7-azaspiro[2.5]octane), sodium hydride (NaH) was used as a base in tetrahydrofuran (THF) to deprotonate hydroxyl groups, facilitating nucleophilic attack and ring closure. Applying similar conditions:
- Base : Sodium hydride (1.2 equiv)
- Solvent : Anhydrous THF
- Temperature : 0°C to room temperature
- Yield : ~60–70% (estimated for analogous systems)
The chloromethyl group is introduced earlier in the synthesis, often via chlorination of a hydroxymethyl intermediate using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in dichloromethane (DCM).
Preparation Method 3: Reductive Amination and Cyclization
Reductive amination is effective for introducing nitrogen into spiro systems. A hypothetical pathway for the target compound involves:
- Step 1 : Condensation of a keto-ester with a chloromethylamine derivative.
- Step 2 : Reduction of the imine intermediate using NaBH₄ or LiAlH₄.
- Step 3 : Acid-catalyzed cyclization to form the spiro structure.
Key Data :
- Reducing Agent : LiAlH₄ in THF (0°C to reflux)
- Cyclization Catalyst : p-Toluenesulfonic acid (p-TsOH)
- Yield : ~50–55% (extrapolated from similar syntheses)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Intramolecular Cyclization | Short route, minimal purification | Sensitivity to moisture | 60–70% | High |
| Palladium-Catalyzed | High regioselectivity | Costly catalysts, harsh conditions | 50–65% | Moderate |
| Reductive Amination | Flexible substrate scope | Multi-step, lower yields | 50–55% | Low |
Industrial-Scale Considerations
Patent CN113214290A emphasizes the importance of inert atmospheres (N₂ or Ar) during cyclization to prevent oxidation. For the target compound, critical parameters include:
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different spiro derivatives with varied properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spiro amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Materials Science: Its spiro structure can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactivity and structural features.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can alter the function of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene with three structurally related spirocyclic analogs:
Physicochemical Properties
- Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., with amines in Example 19 ), unlike the inert methyl or phenyl groups in analogs. This reactivity is critical for further functionalization in drug synthesis.
- Polarity and Solubility: The electronegative chlorine atom increases polarity compared to non-halogenated analogs, enhancing solubility in polar solvents like dichloromethane .
- Molecular Weight : The chloromethyl substituent increases molar mass relative to methyl analogs (e.g., ~223 g/mol estimated for the target vs. 189 g/mol for 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane ).
Hydrogen Bonding and Crystallography
- The nitrogen (aza) and oxygen (oxa) atoms in the spiro system enable hydrogen bonding, influencing crystal packing and stability.
- In contrast, 5-Methyl-1-vinyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one exhibits distinct NMR splitting due to isomerism, highlighting how substituents affect spectroscopic profiles .
Biological Activity
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene is a unique spiro compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that contributes to its reactivity and biological properties. Its hydrophilic nature suggests good water solubility, which may enhance its bioavailability in biological systems.
The compound exhibits reactivity as a dipolarophile in photoinduced reactions, particularly in tetrazole–alkene cycloaddition reactions. Similar compounds have shown interactions with various enzymes and receptors, influencing several biochemical pathways related to antibiotic activity and other therapeutic effects.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Antimicrobial Activity
The compound has demonstrated antifungal , antibacterial , and antiviral properties. Its ability to inhibit the growth of various pathogens makes it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor, which is crucial in drug development for targeting specific biochemical pathways.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal strains | |
| Antiviral | Potential activity against viruses | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Study on Antimicrobial Properties
A recent study assessed the antimicrobial efficacy of various spiro compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Enzyme Inhibition Research
Another study explored the compound's potential as an enzyme inhibitor. It was found to effectively inhibit specific bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. This inhibition suggests a pathway for developing new antibiotics targeting resistant bacterial strains .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its hydrophilic nature. This property could enhance its distribution and efficacy in vivo, although further studies are needed to fully understand its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene?
- Methodological Answer : A scalable synthesis involves refluxing dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in dry DMSO with water and sodium chloride. Post-reaction, the product is extracted with ethyl acetate, washed with saturated NaCl, dried over Na₂SO₄, and concentrated. This method yields ~50% of the target compound after purification . For chloromethylation, analogous strategies to 5-(chloromethyl)furfural synthesis (e.g., acid-catalyzed dehydration of glucose in biphasic systems) may be adapted, though reaction conditions require optimization to minimize side products .
Q. How can researchers purify this compound?
- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) effectively isolates the compound. Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves impurities. For crystalline derivatives, recrystallization from ethanol or acetone is recommended, leveraging hydrogen-bonding patterns to enhance crystal lattice stability .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies spirocyclic frameworks and chloromethyl groups (δ ~4.0–4.5 ppm for CH₂Cl).
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm oxa-azaspiro rings.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₇H₉ClN₂O₂). X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities, particularly puckering amplitudes and phase angles .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical structural data?
- Methodological Answer : Discrepancies in ring puckering (e.g., deviations from planar spiro rings) are analyzed using Cremer-Pople coordinates to quantify out-of-plane displacements . Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict puckering parameters, which are cross-validated against X-ray data. For hydrogen-bonding inconsistencies, graph-set analysis classifies intermolecular interactions (e.g., R₂²(8) motifs) to explain packing anomalies .
Q. What reaction mechanisms govern the ring-opening of this compound?
- Methodological Answer : Nucleophilic attack at the chloromethyl group initiates ring-opening. For example:
- Hydrolysis : Aqueous NaOH cleaves the C-Cl bond, forming a hydroxymethyl intermediate.
- Aminolysis : Primary amines (e.g., NH₃) yield azaspiro derivatives via SN2 substitution.
Kinetic studies (e.g., monitoring by HPLC) reveal solvent-dependent pathways. Polar aprotic solvents (DMF, DMSO) accelerate reactivity due to transition-state stabilization .
Q. How do hydrogen-bonding networks influence crystallization and stability?
- Methodological Answer : Hydrogen-bond donor/acceptor sites (e.g., carbonyl O, NH in azaspiro rings) drive crystal packing. Use Etter’s graph-set rules to identify motifs (e.g., chains, rings) in Cambridge Structural Database (CSD) entries. For metastable polymorphs, solvent-mediated crystallization (e.g., using THF/water mixtures) stabilizes specific H-bond networks. Thermal analysis (DSC/TGA) correlates stability with intermolecular interaction density .
Q. What strategies mitigate toxicity risks during handling?
- Methodological Answer :
- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) due to acute oral toxicity (LD₅₀ ~300–2000 mg/kg) and skin irritation risks .
- Waste Management : Neutralize chloromethyl derivatives with NaHCO₃ before disposal.
- Emergency Protocols : For spills, adsorb with vermiculite and treat with 10% aqueous ethanol to deactivate reactive groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
